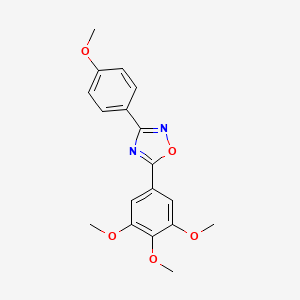

3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a derivative within the oxadiazole class, known for its potential in various biological activities and chemical properties. Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms.

Synthesis Analysis

The synthesis of oxadiazole derivatives, including this compound, often involves cyclization reactions of appropriate precursors. For example, cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides in acetic anhydride is a common approach. These reactions are typically verified by elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using spectroscopic methods, such as IR, 1H NMR, and 13C NMR, along with X-ray crystallography for precise structural determination. These methods provide insights into the arrangement of atoms within the molecule and the nature of its chemical bonds (Jin et al., 2006).

Scientific Research Applications

Antiproliferative Activities

One of the notable applications of oxadiazole derivatives, similar to 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, is their potent antiproliferative activities against various cancer cell lines. These compounds, particularly 2-(3'-bromophenyl)-5-(3'',4'',5''-trimethoxyphenyl)-2-acetyl-2,3-dihydro-1,3,4-oxadiazoline and others, have shown significant biological potency. They disrupt microtubule dynamics, leading to microtubule loss, the formation of aberrant mitotic spindles, and mitotic arrest in cancer cells, which is a promising avenue for cancer treatment research (Lee et al., 2010).

Corrosion Inhibition

Another significant application of oxadiazole derivatives is in the field of corrosion inhibition. Compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been evaluated for their efficacy as corrosion inhibitors for mild steel in sulfuric acid media. These studies reveal the excellent performance of oxadiazole derivatives in protecting metals against corrosion, making them valuable in industrial applications, particularly in metal preservation and maintenance (Bouklah et al., 2006).

Photoinduced Electron Transfer

Oxadiazole derivatives have also been explored for their photochemical properties, particularly in the context of photoinduced electron transfer. Research in this area investigates the behavior of oxadiazole compounds under various photoreaction conditions, leading to potential applications in photochemistry and material sciences. Such studies contribute to the development of new materials with specific optical properties (Buscemi et al., 1999).

Antimicrobial and Antioxidant Activities

Moreover, oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown promising results in inhibiting the growth of various microorganisms and in scavenging free radicals, highlighting their potential in pharmaceutical applications for the development of new antimicrobial and antioxidant agents (Dinesha et al., 2014).

Liquid-Crystalline Applications

Additionally, oxadiazole derivatives have been studied for their orientational properties in liquid-crystalline materials. These compounds, when dissolved in liquid-crystalline films, exhibit specific orientational order parameters, suggesting their utility in the development of advanced materials for optoelectronic devices, including OLEDs (Wolarz et al., 2007).

properties

IUPAC Name |

3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-21-13-7-5-11(6-8-13)17-19-18(25-20-17)12-9-14(22-2)16(24-4)15(10-12)23-3/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUZSRFPTWZRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)

![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)

![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)

![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)

![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)